molecular formula C20H19NO3 B2665337 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate CAS No. 799266-15-2

1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate

Cat. No.: B2665337
CAS No.: 799266-15-2
M. Wt: 321.376
InChI Key: ZPUKJYHVXHPTQB-UHFFFAOYSA-N
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Description

1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both an indole and a phenyl group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate typically involves multiple steps, starting with the preparation of the indole and phenyl components. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be esterified with a phenylpropanoyl chloride to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14(20(23)15-7-3-2-4-8-15)24-19(22)12-11-16-13-21-18-10-6-5-9-17(16)18/h2-10,13-14,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUKJYHVXHPTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328504
Record name (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804526
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

799266-15-2
Record name (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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